molecular formula C10H14N2O4S B1342432 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid CAS No. 723278-39-5

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid

Cat. No. B1342432
M. Wt: 258.3 g/mol
InChI Key: HURLAKSDAZFWSW-UHFFFAOYSA-N
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Description

The compound "2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid" is a derivative of thiazole, which is a heterocyclic compound that has found applications in various fields, including pharmaceuticals. The tert-butoxycarbonyl (Boc) group is commonly used in chemistry to protect amino groups during synthesis because it can be removed afterwards under mild acidic conditions.

Synthesis Analysis

The synthesis of related thiazolyl acetic acid derivatives has been described in the literature. For instance, the synthesis of a similar compound, 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, involves the condensation of (Z)-2-(2-aminothiazol-4-yl)2-(tert.-butyoxycarbonylprop-2-oxyimino) acetic acid with DM in alkali conditions, using triethyl phosphate as a reagent . The optimized conditions for this reaction were studied, resulting in a high yield of 86.8% .

Molecular Structure Analysis

The molecular structure of thiazolyl acetic acid derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific stereochemistry of these compounds is crucial for their biological activity. For example, the stereochemical structure of a related compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined using X-ray crystallography .

Chemical Reactions Analysis

Thiazolyl acetic acid derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group, protected by the Boc group, can be deprotected under acidic conditions, allowing for further chemical modifications. The acetic acid moiety provides another site for chemical reactions, such as esterification or amidation, which can be used to modify the compound's properties or to conjugate it to other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl acetic acid derivatives are influenced by their functional groups and molecular structure. For example, the polarity and solubility of these compounds can be adjusted by the presence of the tert-butoxycarbonyl group and the acetic acid moiety. The determination of the content of a similar compound, (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid, was achieved using reversed-phase HPLC, which indicates its chromatographic behavior and potential for purification .

Scientific Research Applications

1. Synthesis of Racemic Derivatives

  • Application Summary: This compound is used in the synthesis of racemic derivatives, specifically, N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine .
  • Methods of Application: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
  • Results or Outcomes: The synthesis resulted in a new derivative of β-(1,2,4-Triazol-1-yl)alanine .

2. Crystal Structure Analysis

  • Application Summary: The compound is used in the synthesis of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate, and its crystal structure is analyzed .
  • Methods of Application: The crystal structure is analyzed using X-ray diffraction .
  • Results or Outcomes: The analysis provided detailed information about the atomic coordinates and displacement parameters .

3. Preparation of Room-Temperature Ionic Liquids

  • Application Summary: The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
  • Methods of Application: The protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The Boc-AAIL can play multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator .

4. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids

  • Application Summary: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid .
  • Methods of Application: The deprotection process involves the use of a phosphonium ionic liquid, which has low viscosity and high thermal stability .
  • Results or Outcomes: The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

5. Preparation of tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

  • Application Summary: The compound is used in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids .
  • Methods of Application: The Boc-AAIL can play multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator .
  • Results or Outcomes: The study demonstrated the beneficial effect of the ionic liquid .

6. Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

  • Application Summary: This compound is used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
  • Results or Outcomes: The synthesis resulted in a new derivative of the compound .

7. Synthesis of Imidazolium Ionic Liquid

  • Application Summary: This compound is used in the synthesis of imidazolium ionic liquid .
  • Methods of Application: The synthesis involves the attack of the 2-position of imidazolium ionic liquid by CTPA to give a phosphonium intermediate .
  • Results or Outcomes: The study demonstrated that the Boc-AAIL can play multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator .

8. High Temperature Deprotection of Amino Acids and Peptides

  • Application Summary: This compound is used in the high temperature deprotection of amino acids and peptides in a phosphonium ionic liquid .
  • Methods of Application: The deprotection process involves the use of a phosphonium ionic liquid, which has low viscosity, high thermal stability .
  • Results or Outcomes: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

9. Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

  • Application Summary: This compound is used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
  • Results or Outcomes: The synthesis resulted in a new derivative of the compound .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for this compound are not available, thiazole derivatives have been studied for their potential anticonvulsant properties , suggesting possible avenues for future research.

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-5-6(17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURLAKSDAZFWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609146
Record name {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid

CAS RN

723278-39-5
Record name {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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